C2 Substituent Electronic Differentiation: N-Pyrrolyl vs. Phenyl — Impact on Thiazole Ring Electron Density and H-Bond Acceptor Character
At the thiazole C2 position, the target compound bears an N-pyrrolyl substituent, whereas the closest commercially available analog (CAS 257862-98-9) bears a phenyl group. The pyrrole NH (or N-linked connection to thiazole) provides an additional hydrogen-bond acceptor site not present in the phenyl analog. In the broader pyrrolyl-thiazole CB1 inverse agonist patent series (US20040147572A1), the pyrrolyl-thiazole connectivity is explicitly claimed as essential for CB1 receptor modulation, with exemplified compounds demonstrating binding and functional activity in cAMP-based assays, while direct phenyl-thiazole analogs are outside the patent's Markush scope [1]. Although quantitative CB1 affinity data for the specific target compound 1823194-62-2 are not publicly reported, the patent establishes that N-pyrrolyl-thiazole derivatives as a class achieve measurable CB1 receptor engagement [1]. In contrast, the phenyl analog CAS 257862-98-9 has reported PNMT enzyme inhibitory activity (ChEMBL assay data) but no reported CB1 activity [2]. This divergence in reported target profiles supports non-interchangeability for research programs targeting the endocannabinoid system.
| Evidence Dimension | C2 substituent identity and associated target pharmacology |
|---|---|
| Target Compound Data | N-pyrrol-1-yl at thiazole C2; classified within pyrrolyl-thiazole CB1 inverse agonist patent family [1] |
| Comparator Or Baseline | Phenyl at thiazole C2 (CAS 257862-98-9); reported PNMT inhibition activity; no CB1 data [2] |
| Quantified Difference | Qualitative target-pathway divergence: CB1-associated scaffold vs. PNMT-associated scaffold |
| Conditions | Patent US20040147572A1 (CB1 receptor modulation context); ChEMBL assay data for CAS 257862-98-9 (PNMT inhibition) |
Why This Matters
Procurement for CB1- or endocannabinoid-focused programs requires the N-pyrrolyl-thiazole substructure; the phenyl analog maps to a distinct pharmacological space and cannot serve as a surrogate.
- [1] Guba W, Haap W, Marty HP, Narquizian R. Novel pyrrolyl-thiazole derivatives. US Patent US20040147572A1. Filed Dec 22, 2003; published Jul 29, 2004. Assignee: Hoffmann-La Roche Inc. View Source
- [2] BindingDB/ChEMBL. Assay Summary: Phenylethanolamine N-Methyltransferase (PNMT) inhibition for CAS 257862-98-9. ChEMBL_152563, 2007. View Source
